molecular formula C6H6NO5P B098731 (4-Nitrophenyl)phosphonic acid CAS No. 2175-86-2

(4-Nitrophenyl)phosphonic acid

Cat. No.: B098731
CAS No.: 2175-86-2
M. Wt: 203.09 g/mol
InChI Key: CBWCNKVANCTCAD-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a nitrophenyl group attached to a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of p-nitrophenol with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically performed using strong acids or bases.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Produces phosphonic acid derivatives.

    Substitution: Yields substituted phosphonic acids with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (4-Nitrophenyl)phosphonic acid is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other phosphonic acids. This uniqueness makes it valuable in specific applications, such as corrosion inhibition and drug design .

Properties

IUPAC Name

(4-nitrophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWCNKVANCTCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176147
Record name 4-Nitrophenyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2175-86-2
Record name P-(4-Nitrophenyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2175-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Nitrophenyl)phosphonic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=420
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diethyl (4-nitrophenyl)phosphonate (60 g, 230 mmol) in 250 mL of concentrated HCl (aq) was stirred at reflux overnight. The excess HCl was removed under reduced pressure and the product used in further chemistries without purification (46.8 g, yield: 100%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diethyl(4-nitrophenyl)phosphonate (60 g, 230 mmol) in 250 mL of concentrated HCl (aq) was stirred at reflux overnight. The excess HCl was removed under reduced pressure and the product used in further chemistries without purification (46.8 g, yield: 100%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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